2-(furan-2-yl)-7-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused with a furan-2-yl group at position 2 and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety linked via a sulfanyl-methyl group at position 5. Structurally related analogs, such as the trifluoromethylphenyl-substituted derivative (2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one), highlight the role of aryl group modifications in tuning physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-(furan-2-yl)-7-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c1-11-4-2-5-12(8-11)17-20-16(28-24-17)10-29-19-22-21-18(26)14-9-13(23-25(14)19)15-6-3-7-27-15/h2-9H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDMAJHZHHKYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability and target affinity due to enhanced electronegativity .
- Sulfanyl vs. Thione Linkages : Sulfanyl groups (target compound) improve solubility compared to thiones (triazole derivatives) but may reduce metal coordination .
Physicochemical and Pharmacokinetic Properties
Using similarity indexing (Tanimoto coefficient ≥70%), the target compound shows moderate similarity (~65–70%) to triazole-based inhibitors (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) in molecular descriptors like logP and polar surface area . However, its oxadiazole and sulfanyl groups confer distinct solubility and permeability profiles:
- logP : Estimated at 3.2 (similar to trifluoromethylphenyl analog: 3.5) .
- Aqueous Solubility : ~15 μM (higher than CF3 analog due to methylphenyl’s lower hydrophobicity) .
- Bioactivity Clustering : Hierarchical clustering (per ) places the target compound in a group with other oxadiazole-containing molecules, suggesting shared modes of action (e.g., kinase or protease inhibition) .
Bioactivity and Target Interactions
- Oxadiazole Moieties : Enhance binding to aromatic pockets in enzymes (e.g., HDACs, kinases) via π-π stacking, as observed in compounds with similar scaffolds .
- Furan vs. Larger Heterocycles : The furan-2-yl group provides moderate steric bulk compared to bulkier substituents (e.g., naphthyl), balancing target affinity and solubility .
- SAR Insights : Replacement of methylphenyl with trifluoromethylphenyl (’s analog) increases target residence time but may reduce cellular permeability due to higher molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
